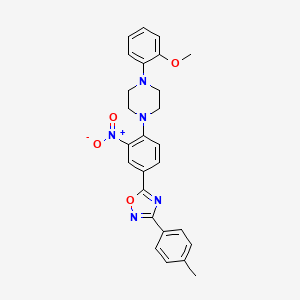
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and by inducing apoptosis. Additionally, this compound may reduce inflammation by inhibiting the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. Additionally, this compound has shown promising results in various animal models, making it a potential candidate for future clinical trials. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent and its effects on various inflammatory mediators. Additionally, future research can focus on optimizing the synthesis method to increase the yield and reduce the cost of this compound.
Méthodes De Synthèse
The synthesis of 5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most common methods is the reaction of m-tolyl hydrazine with 4-(4-methylpiperazin-1-yl) nitrobenzene in the presence of a catalyst and solvent. The resulting intermediate is then reacted with cyanogen bromide to yield the final product.
Applications De Recherche Scientifique
5-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole has shown promising results in various scientific research applications. One of the most significant applications is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in various animal models.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-3-5-15(12-14)19-21-20(28-22-19)16-6-7-17(18(13-16)25(26)27)24-10-8-23(2)9-11-24/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYGTXEXJYUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


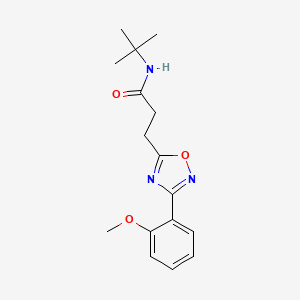

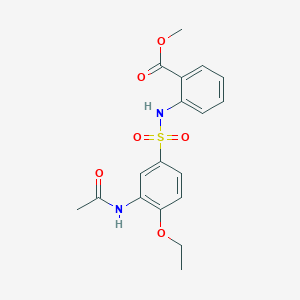
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
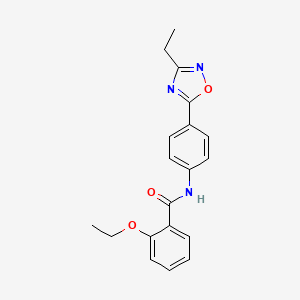

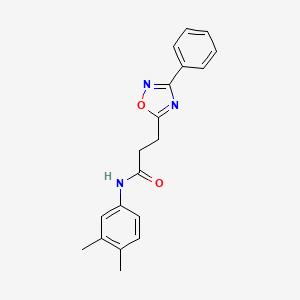
![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)




